

Application Notes: Click Chemistry Assay for Myristoylation with Zelenirstat

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Compound of Interest

Compound Name: Zelenirstat

Cat. No.: B8246011

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Introduction

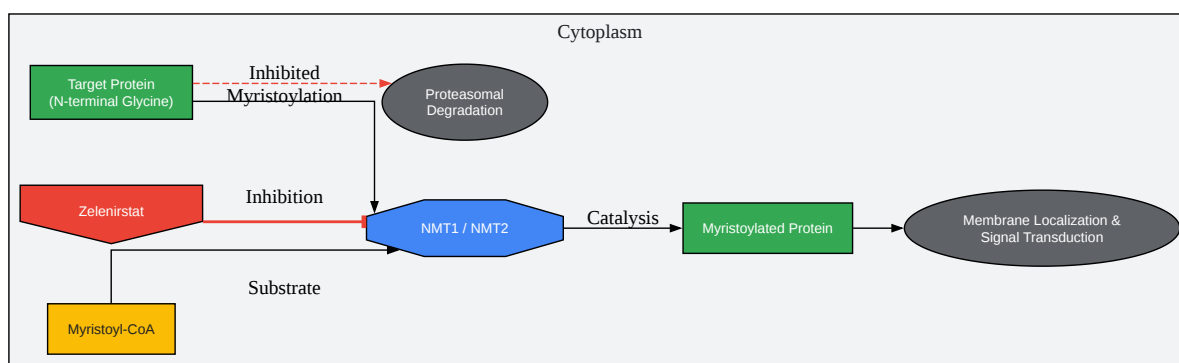
Protein N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of proteins.[1][2][3] This process is catalyzed by the enzymes N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1][3][4] Myristoylation is critical for protein stability, membrane targeting, and signal transduction.[2][3][5] Many proteins involved in cancer cell survival and proliferation, such as the Src family of protein tyrosine kinases, are dependent on myristoylation for their function.[3][6] Consequently, NMTs have emerged as promising therapeutic targets in oncology.[6]

Zelenirstat (also known as PCLX-001) is a first-in-class, potent, orally active, small-molecule inhibitor of both NMT1 and NMT2.[3][4][7][8] By preventing myristoylation, **Zelenirstat** leads to the degradation of oncogenic proteins, disrupting pro-survival signaling and inducing apoptosis in cancer cells.[4][9][10] Furthermore, **Zelenirstat** has a dual mechanism of action, as it also impairs mitochondrial complex I and oxidative phosphorylation, processes critical for cancer stem cell survival.[8][9][11]

This application note describes a robust click chemistry-based assay to monitor protein myristoylation in cells and to quantify the inhibitory activity of **Zelenirstat**. The assay relies on the metabolic incorporation of a myristic acid analog bearing a terminal alkyne group into proteins.[12] These alkyne-tagged proteins are then detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with an azide-functionalized fluorescent probe.[13]

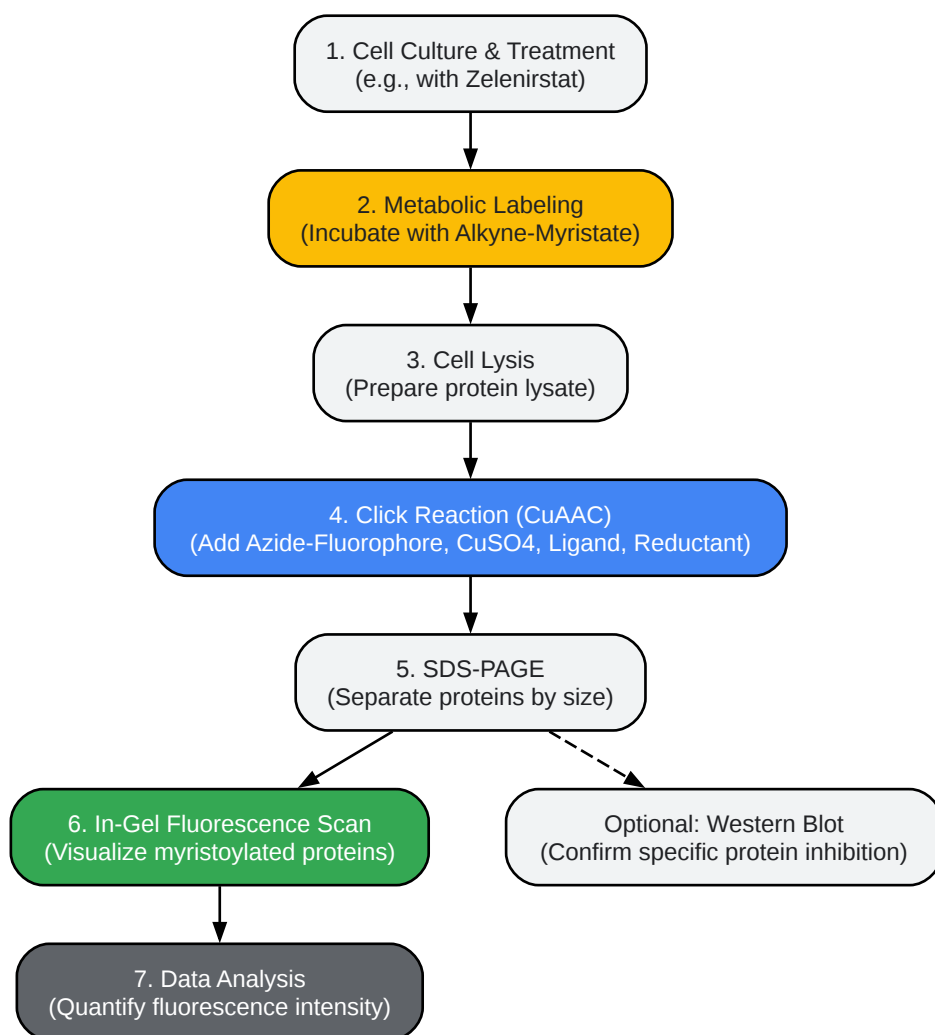
[14][15] This method provides a sensitive, non-radioactive alternative for studying myristoylation and screening NMT inhibitors.

Visualized Pathways and Workflows



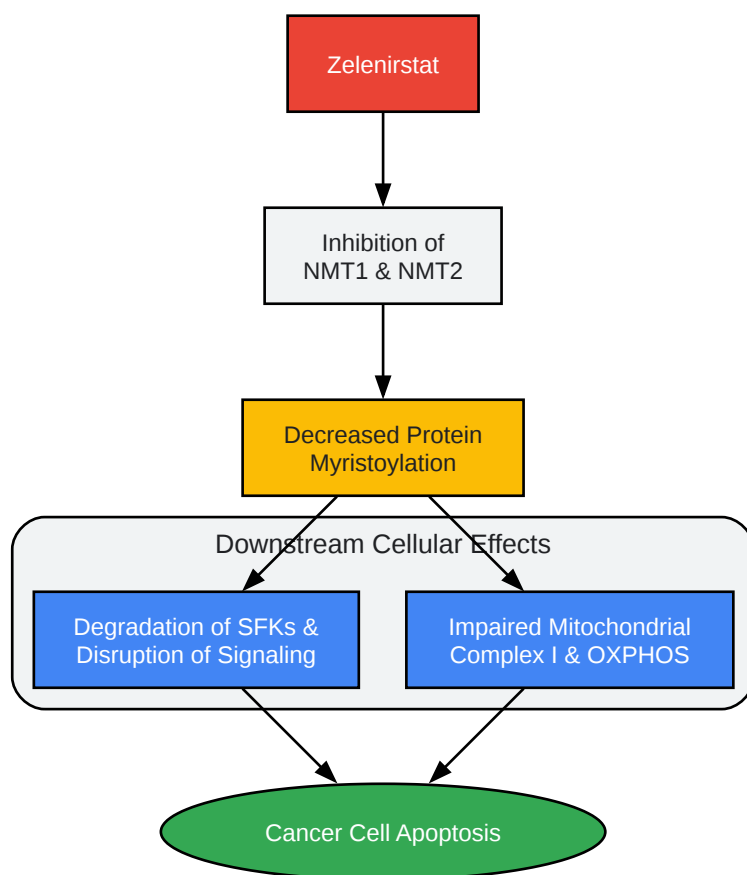
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Caption: Protein myristoylation pathway and inhibition by **Zelenirstat**.



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Caption: Experimental workflow for the click chemistry myristoylation assay.



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Caption: **Zelenirstat**'s dual mechanism of action leading to apoptosis.

Quantitative Data

The inhibitory effect of **Zelenirstat** on NMT activity and global myristoylation can be quantified and presented.

Table 1: Inhibitory Activity of **Zelenirstat** against Human NMTs Data represents the half-maximal inhibitory concentration (IC₅₀).

Enzyme	Zelenirstat IC ₅₀ (nM)
NMT1	5[7]
NMT2	8[7]

Table 2: Dose-Dependent Inhibition of Global Protein Myristoylation by **Zelenirstat** Cancer cells (e.g., MV-4-11 AML line) were treated with **Zelenirstat** for 1 hour, followed by metabolic labeling and click chemistry.[9][16] Fluorescence was quantified by in-gel scanning.

Zelenirstat Conc. (nM)	Relative Fluorescence Intensity (%)	Standard Deviation
0 (DMSO Control)	100	± 5.2
1	85	± 4.8
10	54	± 3.9
50	21	± 2.5
100	9	± 1.8
500	<5	± 1.1

Experimental Protocols

Protocol 1: Metabolic Labeling and Zelenirstat Treatment

This protocol outlines the metabolic incorporation of an alkyne-myristate analog into cellular proteins.

- Cell Culture: Plate cells (e.g., adherent cancer cell line) in a 12-well plate to achieve 70-80% confluency on the day of the experiment.
- Inhibitor Treatment: Pre-treat cells with desired concentrations of **Zelenirstat** (or DMSO as a vehicle control) in complete culture medium for 1-4 hours at 37°C.
- Metabolic Labeling: To each well, add the alkyne-myristate analog (e.g., 12-azidododecanoic acid or a similar clickable analog) to a final concentration of 25-50 µM.
- Incubation: Incubate the cells for 4-18 hours at 37°C to allow for incorporation of the analog into newly synthesized proteins.
- Cell Harvest: Aspirate the medium and wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis.

Protocol 2: Cell Lysis and Protein Quantification

- **Lysis:** Add 100 μL of ice-cold 1% SDS Lysis Buffer supplemented with protease inhibitors to each well.
- **Scraping:** Scrape the cells and transfer the lysate to a microcentrifuge tube.
- **Sonication:** Sonicate the lysate briefly (e.g., 10-15 seconds) to shear DNA and reduce viscosity.
- **Quantification:** Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay). Normalize all samples to the same concentration (typically 1-2 mg/mL) using lysis buffer.

Protocol 3: CuAAC Click Reaction

This protocol details the ligation of a fluorescent azide to the alkyne-labeled proteins in the lysate.

- **Sample Preparation:** In a microcentrifuge tube, use 20-50 μg of protein lysate for each reaction.
- **Prepare Click Reaction Cocktail:** Prepare the cocktail immediately before use by sequentially adding the following components. (Volumes are per reaction).
 - 10 μL of 5 mM Azide-fluorophore (e.g., Azido-Rhodamine) in DMSO
 - 2.5 μL of 2 mM Copper(II)-TBTA ligand in DMSO/t-BuOH
 - 10 μL of 50 mM TCEP in water (freshly prepared reductant)
 - 10 μL of 50 mM Copper(II) Sulfate (CuSO_4) in water
 - Note: Vortex briefly after adding each component.[\[15\]](#)
- **Initiate Reaction:** Add the prepared click cocktail to the protein lysate.
- **Incubation:** Vortex the mixture and incubate at room temperature for 1 hour in the dark.

Protocol 4: Protein Precipitation and Sample Preparation

- **Precipitation:** Precipitate the protein by adding 4 volumes of ice-cold acetone. Vortex and incubate at -20°C for 30 minutes.
- **Pelleting:** Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
- **Washing:** Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold methanol, re-pelleting by centrifugation. Repeat the wash step once.
- **Resuspension:** Air-dry the pellet for 5 minutes. Resuspend the pellet in 1x SDS-PAGE sample buffer (e.g., Laemmli buffer) containing a reducing agent.
- **Denaturation:** Boil the samples at 95°C for 5-10 minutes.

Protocol 5: In-Gel Fluorescence Scanning and Analysis

- **SDS-PAGE:** Load the prepared samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel) and run the electrophoresis until adequate separation is achieved.
- **Fluorescence Scanning:** Without fixing or staining, carefully rinse the gel with deionized water. Scan the gel using a fluorescence imager equipped with the appropriate laser and filter set for your chosen fluorophore (e.g., Cy3 or Rhodamine channel).[\[17\]](#)
- **Quantification:** Quantify the fluorescence intensity for each lane using image analysis software (e.g., ImageJ). The total fluorescence per lane corresponds to the global level of protein myristoylation.
- **Loading Control:** After scanning, stain the same gel with Coomassie Brilliant Blue or a similar total protein stain to confirm equal protein loading across all lanes.

Protocol 6: Western Blot Analysis (Optional)

- **Protein Transfer:** Following SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.

- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a known myristoylated protein of interest (e.g., anti-Src) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Compare the protein levels in **Zelenirstat**-treated samples versus controls to confirm the degradation of specific non-myristoylated targets.

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